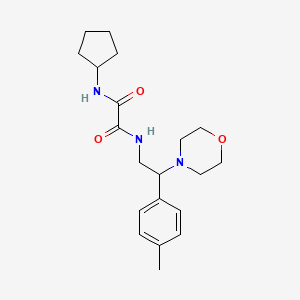

N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-15-6-8-16(9-7-15)18(23-10-12-26-13-11-23)14-21-19(24)20(25)22-17-4-2-3-5-17/h6-9,17-18H,2-5,10-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFYONRFTFXTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the morpholino and p-tolyl intermediates. These intermediates are then coupled with cyclopentyl and oxalamide groups under specific reaction conditions. The synthetic routes often involve the use of coupling agents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures and pressures to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has been investigated for several potential applications:

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects. Preliminary studies suggest it may interact with specific biological targets, influencing various biochemical pathways. Its potential applications include:

- Drug Development: Investigations into its efficacy in treating diseases such as cancer and neurodegenerative disorders are ongoing. The compound's ability to modulate enzyme activity makes it a candidate for further pharmacological studies .

- Biological Activity: Research indicates that it may exhibit antimicrobial properties and cytotoxic effects against certain cancer cell lines, making it a subject of interest in oncology .

Organic Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for various functionalizations that can lead to novel compounds with specific properties .

Industrial Applications

The compound is also being evaluated for its role in the development of new materials and as a catalyst in industrial processes. Its structural characteristics can enhance the performance of materials in various applications .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated selective cytotoxicity, indicating that this compound could be further developed as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit enzymes related to metabolic pathways in neurodegenerative diseases. The findings suggest that similar compounds have shown promise in inhibiting acetylcholinesterase, which could lead to therapeutic advancements in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features :

- N1 substituent : 2,4-dimethoxybenzyl (aromatic with electron-donating groups).

- N2 substituent : 2-(pyridin-2-yl)ethyl (heteroaromatic pyridine moiety).

Key Differences :

- Functional Groups: S336 lacks the cyclopentyl and morpholino groups of the target compound. Its pyridine and dimethoxybenzyl groups enhance receptor binding via π-π stacking and hydrogen bonding.

- Bioactivity: The target compound’s morpholino group may confer better solubility or metabolic stability compared to S336’s pyridine, which could influence bioavailability in pharmaceutical contexts .

N1-Cyclopentyl-N2-(2-thiazolyl)oxalamide (Compound 41)

Structural Features :

- N1 substituent : Cyclopentyl (identical to the target compound).

- N2 substituent : 2-thiazolyl (heterocyclic thiazole ring).

Key Differences :

- Metal Coordination: The target compound’s morpholino group (a saturated amine oxide) likely alters metal-binding behavior compared to the thiazole’s nitrogen. This could reduce EcMetAP1 inhibition efficacy but may enable interactions with other metalloenzymes.

- Thermal Stability: Thiazole-containing oxalamides like Compound 41 may exhibit lower thermal stability than morpholino derivatives due to weaker van der Waals interactions .

Bis(PhAlaOH)benzyl (BAOA Derivative)

Structural Features :

- Core: Bis-phenylalanine amino alcohol oxalamide.

- Substituents: Benzyl groups and hydroxylated amino alcohol moieties.

Key Differences :

- Drug Release: BAOA gels show pH-dependent drug release, whereas the target compound’s morpholino group (a weak base) could modulate release kinetics in acidic environments .

Comparative Data Table

Mechanistic and Functional Insights

- Enzyme Inhibition: The target compound’s morpholino group may disrupt metal coordination critical for EcMetAP1 inhibition, unlike thiazole-containing analogs. However, its para-tolyl group could enhance hydrophobic interactions in other enzyme pockets .

- Drug Delivery : Compared to BAOAs, the target compound’s branched alkyl and aromatic groups may reduce gelation capacity but improve drug-loading efficiency due to hydrophobic interactions .

- Solubility and Stability: Morpholino derivatives generally exhibit higher aqueous solubility than thiazole or benzyl-based oxalamides, advantageous for oral or injectable formulations .

Biological Activity

N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide (CAS No. 942012-20-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

This compound features a unique molecular structure that combines cyclopentyl, morpholino, and p-tolyl groups with an oxalamide backbone. The molecular formula is and the molecular weight is approximately 359.5 g/mol. The presence of the morpholino group enhances the compound's solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : The morpholino and p-tolyl intermediates are synthesized first.

- Coupling Reaction : These intermediates are then coupled with cyclopentyl and oxalamide groups using specific coupling agents and catalysts under controlled conditions to ensure high yield and purity .

- Optimization for Industrial Production : Large-scale synthesis may utilize continuous flow reactors and automated systems to maximize efficiency.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. This interaction can modulate cellular functions including:

- Cell Proliferation : The compound may influence cancer cell growth, making it a candidate for anti-cancer therapies.

- Apoptosis : It has been shown to induce apoptosis in certain cancer cell lines, indicating potential use in cancer treatment.

Cytotoxicity Studies

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and JIMT-1 cells. In vitro studies have shown that it significantly reduces cell viability at low micromolar concentrations .

Table 1: Cytotoxicity Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MCF-7 | 5 | Significant reduction in viability |

| JIMT-1 | 3 | Induction of apoptosis |

| MCF-10A | 10 | Minimal cytotoxicity observed |

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Anti-Cancer Activity : A study demonstrated that compounds with similar structures inhibited tumor necrosis factor-alpha-induced signaling pathways, suggesting a role in inflammation-related cancers .

- Mechanistic Insights : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and tumor growth .

Future Directions

The ongoing research into this compound focuses on:

- Pharmacokinetics : Understanding how the compound behaves in biological systems will be crucial for its development as a therapeutic agent.

- Clinical Trials : Future studies should aim to evaluate the safety and efficacy of this compound in clinical settings.

- Structural Modifications : Exploring derivatives may enhance its selectivity and potency against specific targets.

Q & A

Q. What are the optimized synthetic routes for N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, and how do reaction conditions influence yield?

The synthesis involves three key steps:

- Step 1 : Formation of the morpholino-p-tolyl intermediate via nucleophilic substitution of 2-(p-tolyl)ethylamine with morpholine, typically catalyzed by acids or bases (e.g., pyridine) .

- Step 2 : Acylation using oxalyl chloride to activate the amine groups, followed by coupling with cyclopentylamine under inert conditions (e.g., nitrogen atmosphere) .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Critical factors :

- Temperature : Elevated temperatures (60–80°C) accelerate coupling but may promote side reactions (e.g., hydrolysis of oxalyl chloride).

- Solvent choice : Dichloromethane or tetrahydrofuran (THF) minimizes competing reactions compared to polar solvents .

- Yield optimization : Yields range from 50–70% in small-scale syntheses; scaling up requires continuous flow reactors to maintain stoichiometric control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- NMR :

- Mass spectrometry : ESI-MS ([M+H]+) matches the theoretical molecular weight (e.g., 403.4 g/mol) with <2 ppm error .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How does this compound interact with enzyme targets, and what experimental designs validate its inhibitory mechanisms?

Proposed mechanism : The compound acts as a competitive inhibitor by mimicking natural substrates. For example, in EcMetAP1 (E. coli methionine aminopeptidase), the oxalamide bridge coordinates with active-site metal ions (e.g., Co²⁺), while the morpholino group stabilizes hydrophobic pockets .

Q. Experimental validation :

- Kinetic assays : Measure Kᵢ (inhibition constant) using fluorogenic substrates (e.g., Ala-MCA) under varying inhibitor concentrations .

- X-ray crystallography : Resolve co-crystal structures (e.g., PDB: 2EVO analogs) to identify binding interactions .

- Mutagenesis : Replace key residues (e.g., His177 in EcMetAP1) to confirm binding specificity .

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools guide rational design?

Key modifications :

Q. Computational methods :

Q. How should researchers address contradictions in reported biological activity data for this compound?

Case example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from:

- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or ionic strength alter metal cofactor availability .

- Protein sources : Recombinant vs. native enzymes may exhibit varying sensitivities .

- Data normalization : Use internal controls (e.g., EDTA-treated samples) to standardize activity measurements .

Q. Resolution strategy :

Q. What analytical strategies ensure batch-to-batch consistency in in vivo studies?

- Stability testing : Monitor degradation under physiological conditions (37°C, pH 7.4) via LC-MS over 72 hours .

- Impurity profiling : Identify byproducts (e.g., hydrolyzed oxalamide) using HRMS and quantify via HPLC area-under-curve (AUC) .

- Pharmacokinetics : Measure plasma half-life (t½) and bioavailability in rodent models to correlate purity with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.